7-Bromo-4-chlorofuro[3,2-d]pyrimidine
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Overview
Description
7-Bromo-4-chlorofuro[3,2-d]pyrimidine is a heterocyclic compound that features a fused furan and pyrimidine ring system.
Scientific Research Applications
7-Bromo-4-chlorofuro[3,2-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It is employed in studies to understand its interactions with biological molecules and its potential as a bioactive compound
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chlorofuro[3,2-d]pyrimidine typically involves the bromination and chlorination of a furo[3,2-d]pyrimidine precursor. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-chlorofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Mechanism of Action
The mechanism of action of 7-Bromo-4-chlorofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-4-chloropyrido[3,2-d]pyrimidine
- 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
Uniqueness
7-Bromo-4-chlorofuro[3,2-d]pyrimidine is unique due to its fused furan and pyrimidine ring system, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
7-bromo-4-chlorofuro[3,2-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2O/c7-3-1-11-5-4(3)9-2-10-6(5)8/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSMOMJNVDQFHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(O1)C(=NC=N2)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680966 |
Source
|
Record name | 7-Bromo-4-chlorofuro[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211595-48-0 |
Source
|
Record name | 7-Bromo-4-chlorofuro[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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